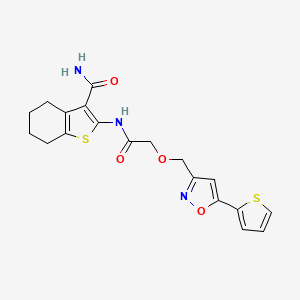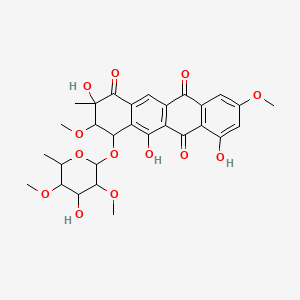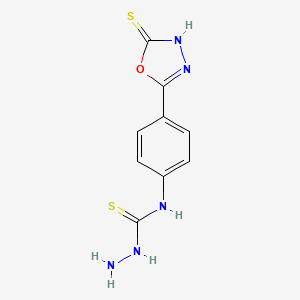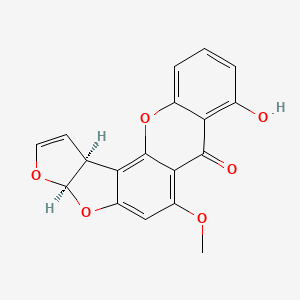
Tacedinaline
Vue d'ensemble
Description
L’Acétyldinaline, également connue sous le nom de 4-acétylamino-N-(2-aminophényl)-benzamide, est un dérivé acétylé du composé original Dinaline. C’est une petite molécule qui présente un potentiel significatif dans le domaine de l’oncologie en raison de ses propriétés cytostatiques. L’Acétyldinaline a montré une activité différentielle impressionnante contre les cellules leucémiques et les cellules souches normales, ce qui en fait un candidat prometteur pour le traitement du cancer .
Applications De Recherche Scientifique
Acetyldinaline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including leukemia, pancreatic, colon, mammary, prostate, and osteogenic solid tumors
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
L’Acétyldinaline exerce ses effets principalement par l’inhibition des enzymes histone désacétylase (HDAC). En inhibant les HDAC, l’Acétyldinaline induit une hyperacétylation des histones, conduisant à des changements dans la structure de la chromatine et l’expression des gènes. Cela entraîne l’arrêt du cycle cellulaire à la phase de transition G1 à S et l’induction de l’apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la régulation des gènes associés à la prolifération cellulaire, la différenciation et la survie .
Analyse Biochimique
Biochemical Properties
Acetyldinaline plays a significant role in biochemical reactions by inhibiting histone deacetylase (HDAC) activity. This inhibition leads to an increase in acetylation of histone proteins, which in turn affects gene expression. Acetyldinaline interacts with various enzymes, proteins, and other biomolecules, including HDACs, transcription factors, and co-regulators. The nature of these interactions involves binding to the active site of HDACs, thereby preventing the deacetylation of histone proteins and altering the chromatin structure .
Cellular Effects
Acetyldinaline has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, acetyldinaline induces cell cycle arrest, apoptosis, and differentiation. It also affects the expression of genes involved in cell proliferation, survival, and apoptosis. Additionally, acetyldinaline has been observed to impact cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of acetyldinaline involves its inhibition of histone deacetylase (HDAC) activity. By binding to the active site of HDACs, acetyldinaline prevents the deacetylation of histone proteins, leading to an increase in histone acetylation. This change in acetylation status alters the chromatin structure, making it more accessible to transcription factors and co-regulators. As a result, gene expression is modulated, leading to changes in cellular function and behavior. Acetyldinaline also affects the expression of non-histone proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetyldinaline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. In vitro studies have shown that acetyldinaline can induce a dose-dependent decrease in colony-forming units of megakaryocytes (CFU-meg) derived from bone marrow and spleen cells. In vivo studies have demonstrated that prolonged administration of acetyldinaline leads to a decrease in platelet counts, which recover after the cessation of treatment .
Dosage Effects in Animal Models
The effects of acetyldinaline vary with different dosages in animal models. In preclinical toxicity studies, acetyldinaline was administered to rats and dogs at various doses. The results showed that higher doses of acetyldinaline led to severe clinical signs and mortality, while lower doses were associated with reversible bone marrow suppression and other toxic effects. These studies also revealed that acetyldinaline interferes with the release and maturation of cells in the bone marrow, leading to changes in hematopoietic cell populations .
Metabolic Pathways
Acetyldinaline is involved in several metabolic pathways, including those related to histone acetylation and deacetylation. The compound interacts with enzymes such as histone deacetylases (HDACs) and acetyltransferases, which play a crucial role in regulating the acetylation status of histone proteins. By inhibiting HDAC activity, acetyldinaline affects the levels of acetylated histones and other metabolites, leading to changes in gene expression and cellular function .
Transport and Distribution
The transport and distribution of acetyldinaline within cells and tissues are influenced by various transporters and binding proteins. Acetyldinaline is known to interact with cellular transporters that facilitate its uptake and distribution within cells. Once inside the cell, acetyldinaline can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone acetylation and gene expression .
Subcellular Localization
Acetyldinaline is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear components. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In the nucleus, acetyldinaline exerts its effects on histone acetylation, chromatin structure, and gene expression, ultimately influencing cellular function and behavior .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’Acétyldinaline est synthétisée par condensation formelle du groupe carboxy de l’acide 4-acétamidobenzoïque avec l’un des groupes amino de la 1,2-phénylènediamine . La réaction implique généralement l’utilisation d’un solvant approprié et d’un catalyseur pour faciliter le processus de condensation. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour assurer un rendement élevé et une pureté élevée du produit final .
Méthodes de production industrielle
Dans les milieux industriels, la production d’Acétyldinaline implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les impuretés. Le processus peut inclure plusieurs étapes de purification, telles que la recristallisation et la chromatographie, pour obtenir la qualité souhaitée du composé .
Analyse Des Réactions Chimiques
Types de réactions
L’Acétyldinaline subit diverses réactions chimiques, notamment :
Oxydation : L’Acétyldinaline peut être oxydée pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Le composé peut être réduit pour former des amines ou d’autres produits réduits.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les acides et les bases sont employés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’Acétyldinaline, tels que les quinones, les amines et les benzamides substitués .
Applications de la recherche scientifique
L’Acétyldinaline a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l’étude des mécanismes de réaction.
Biologie : Étudié pour ses effets sur les processus cellulaires, notamment la régulation du cycle cellulaire et l’apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment la leucémie, le cancer du pancréas, du côlon, du sein, de la prostate et les tumeurs solides ostéogéniques
Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans la découverte de médicaments.
Comparaison Avec Des Composés Similaires
Composés similaires
Dinaline : Le composé parent de l’Acétyldinaline, connu pour ses propriétés cytostatiques.
Tacedinaline : Un autre inhibiteur des HDAC avec une activité antitumorale similaire
Unicité
L’Acétyldinaline est unique en raison de sa structure acétylée, qui améliore sa capacité à inhiber les HDAC et son activité différentielle contre les cellules leucémiques et les cellules souches normales. Cela en fait un candidat prometteur pour la thérapie ciblée du cancer avec potentiellement moins d’effets secondaires par rapport à d’autres composés similaires .
Propriétés
IUPAC Name |
4-acetamido-N-(2-aminophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZAPHZUAVEOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150095 | |
| Record name | Tacedinaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112522-64-2 | |
| Record name | Tacedinaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacedinaline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacedinaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacedinaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACEDINALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-acetylamino-N-(2'-aminophenyl)-benzamide (Acetyldinaline)?
A1: 4-acetylamino-N-(2'-aminophenyl)-benzamide functions as a histone deacetylase (HDAC) inhibitor. [] This means it blocks the action of enzymes responsible for removing acetyl groups from histones, proteins that help package DNA. This inhibition leads to increased histone acetylation, which can alter gene expression and impact cell function. [] Notably, 4-acetylamino-N-(2'-aminophenyl)-benzamide demonstrates selective inhibition of HDAC-1 and HDAC-2 without affecting the activity of the histone acetyltransferase GCN5. []
Q2: How does 4-acetylamino-N-(2'-aminophenyl)-benzamide impact cancer cells?
A2: Research suggests that 4-acetylamino-N-(2'-aminophenyl)-benzamide exhibits potent antitumor activity against various cancer cell lines. [, ] In vitro studies show it induces cell cycle arrest at the G0/G1 phase, reduces the S phase, and triggers apoptosis in a concentration-dependent manner. [] Studies on HCT-8 colon carcinoma cells revealed that 4-acetylamino-N-(2'-aminophenyl)-benzamide induces histone H3 hyperacetylation in a time and dose-dependent way, detectable as early as 30 minutes after treatment. []
Q3: What is the significance of the Brown Norway rat acute myelocytic leukemia (BNML) model in 4-acetylamino-N-(2'-aminophenyl)-benzamide research?
A3: The BNML model serves as a relevant preclinical model for human acute myelocytic leukemia (AML). [] Studies using this model have been crucial in demonstrating the efficacy of 4-acetylamino-N-(2'-aminophenyl)-benzamide against AML cells. [, ] This model has also been instrumental in exploring resistance mechanisms and investigating the therapeutic window of 4-acetylamino-N-(2'-aminophenyl)-benzamide. []
Q4: How effective is 4-acetylamino-N-(2'-aminophenyl)-benzamide in treating minimal residual disease (MRD) in the BNML model?
A4: 4-acetylamino-N-(2'-aminophenyl)-benzamide has shown promising results in treating MRD in the BNML model. [] Following MRD induction treatment (cyclophosphamide and X-ray irradiation), rats treated with a low dose of 4-acetylamino-N-(2'-aminophenyl)-benzamide (11.85 mg/kg/day for five days) showed significant cure rates depending on the treatment start time and the number of treatment courses. [] Notably, the study highlighted that 4-acetylamino-N-(2'-aminophenyl)-benzamide did not hinder bone marrow regeneration, a crucial factor for post-transplantation recovery. []
Q5: Has resistance to 4-acetylamino-N-(2'-aminophenyl)-benzamide been observed?
A5: Yes, an 4-acetylamino-N-(2'-aminophenyl)-benzamide-resistant BNML subline (BNML/ACD-R) was developed in vivo through repeated oral administration of the drug. [] The resistant cell line displayed significantly reduced sensitivity to 4-acetylamino-N-(2'-aminophenyl)-benzamide compared to the parental line. [] This resistant subline provides a valuable tool for further investigation into the mechanisms of resistance and the exploration of strategies to overcome it.
Q6: What are the pharmacokinetic properties of 4-acetylamino-N-(2'-aminophenyl)-benzamide?
A6: 4-acetylamino-N-(2'-aminophenyl)-benzamide exhibits favorable pharmacokinetic properties. [] Studies in mice showed a plasma elimination half-life ranging from 3.4 to 9.4 hours, indicating sustained drug exposure. [] In non-human primates, intravenous administration of 4-acetylamino-N-(2'-aminophenyl)-benzamide resulted in a terminal half-life of 7.4 hours and significant penetration into the cerebrospinal fluid (CSF). [] These findings suggest its potential for treating central nervous system neoplasms.
Q7: What are the limitations of 4-acetylamino-N-(2'-aminophenyl)-benzamide administration?
A7: 4-acetylamino-N-(2'-aminophenyl)-benzamide suffers from poor aqueous solubility, necessitating oral administration. [] While this route is convenient, it can lead to variability in drug absorption.
Q8: What is the current status of 4-acetylamino-N-(2'-aminophenyl)-benzamide in clinical development?
A8: 4-acetylamino-N-(2'-aminophenyl)-benzamide has undergone preclinical toxicity studies in rats and dogs. [] Based on promising preclinical data, including its activity against various tumor models and its favorable pharmacokinetic profile, 4-acetylamino-N-(2'-aminophenyl)-benzamide has progressed to Phase I clinical trials. [] These trials aim to evaluate its safety, determine optimal dosing, and gather preliminary data on its efficacy in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)







![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)


